1-(1,1-Difluoroethyl)-2-methylbenzene
Overview
Description
1-(1,1-Difluoroethyl)-2-methylbenzene is an aromatic compound characterized by the presence of a difluoroethyl group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-2-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nickel Catalysts: Used in the difluoroethylation process.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylated benzoic acids, while reduction may produce difluoroethylated toluenes.
Scientific Research Applications
1-(1,1-Difluoroethyl)-2-methylbenzene has several applications in scientific research:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate biological activity and improve metabolic stability.
Materials Science: It is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Biological Studies: The compound is used as a probe to study biological pathways and interactions due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing it to interact with enzymes and receptors in a unique manner . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
1,1-Difluoroethylbenzene: Similar structure but lacks the methyl group.
2,2-Difluoroethylbenzene: Similar structure but with different positioning of the difluoroethyl group.
Uniqueness: 1-(1,1-Difluoroethyl)-2-methylbenzene is unique due to the presence of both a difluoroethyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-7-5-3-4-6-8(7)9(2,10)11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIBYRWMDWFOSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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